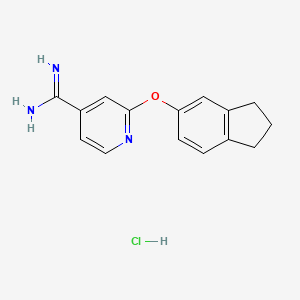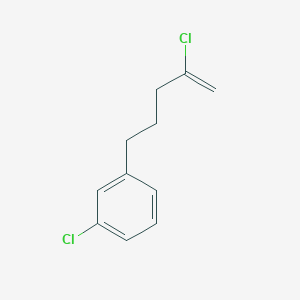
2-Chloro-5-(3-chlorophenyl)-1-pentene
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions under which reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and stability under various conditions. It may also include spectroscopic properties like UV/Vis, IR, and NMR spectra.Applications De Recherche Scientifique
Decomposition and Isomerization Reactions : Awan, Burgess, and Manion (2012) studied the decomposition and intramolecular H-transfer isomerization reactions of 1-pentyl radicals, which are closely related to the chemical structure of 2-Chloro-5-(3-chlorophenyl)-1-pentene. Their research, conducted using shock tube experiments and quantum chemical methods, contributes to understanding the thermal stability and reaction pathways of such compounds (Awan, Burgess, & Manion, 2012).
Hydroisomerization Catalyzed by Metal Halides : The study by Bond and Hillyard (1968) investigates the isomerization of olefins, similar in structure to 2-Chloro-5-(3-chlorophenyl)-1-pentene, catalyzed by tris(triphenylphosphine)rhodium halides. This research offers insights into the catalytic processes that can be applied to similar compounds (Bond & Hillyard, 1968).
Adsorption and Reaction on Metal Surfaces : Doyle, Shaikhutdinov, and Freund (2004) explored the adsorption of pentenes on Pd(111) and Pd/Al2O3 model catalysts. Their findings are relevant for understanding how compounds like 2-Chloro-5-(3-chlorophenyl)-1-pentene might interact with metallic surfaces, which is crucial in various industrial and chemical processes (Doyle, Shaikhutdinov, & Freund, 2004).
Catalytic Properties in Alkene Hydroformylation : Kioeński, Gliński, and Bielawski (1988) studied the hydroformylation of 1-pentene over various metal-supported catalysts. Their research helps to understand the catalytic behavior of compounds related to 2-Chloro-5-(3-chlorophenyl)-1-pentene in hydroformylation reactions (Kioeński, Gliński, & Bielawski, 1988).
Alkene Incorporation in Fischer-Tropsch Synthesis : Tau, Dabbagh, and Davis (1990) investigated the incorporation and behavior of pentenes in Fischer-Tropsch synthesis, providing insights into the reactivity and potential applications of similar alkenes in synthetic processes (Tau, Dabbagh, & Davis, 1990).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storage.
Orientations Futures
This could involve potential applications of the compound, areas for further research, and ways the synthesis or use of the compound could be improved.
Propriétés
IUPAC Name |
1-chloro-3-(4-chloropent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)4-2-5-10-6-3-7-11(13)8-10/h3,6-8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGUIQGNNYITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chlorophenyl)-1-pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



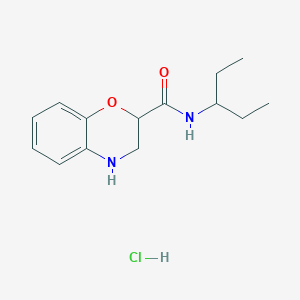
![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)
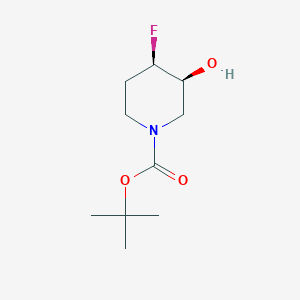
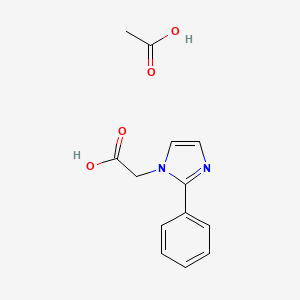
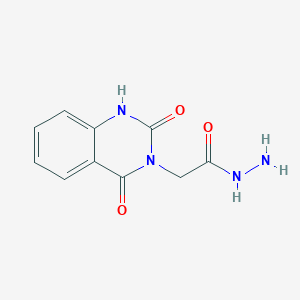
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)
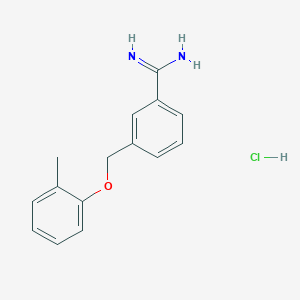
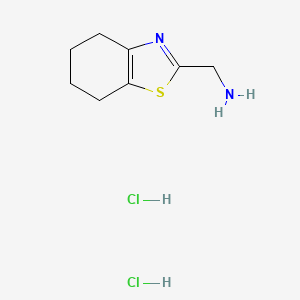
![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)
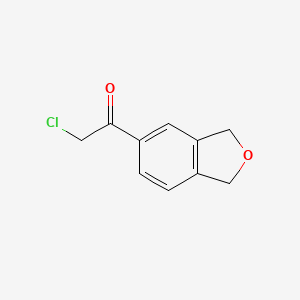
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)
